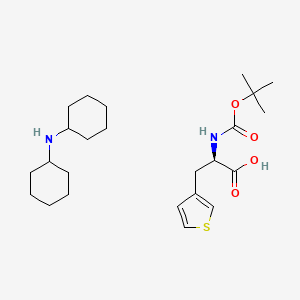

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoate

Description

Chemical Structure and Properties Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoate (CAS 226880-86-0) is a dicyclohexylammonium (DCHA) salt of a Boc-protected non-proteinogenic amino acid derivative. The compound features:

- R-configuration at the chiral center of the amino acid backbone.

- A tert-butoxycarbonyl (Boc) group protecting the α-amino group.

- A thiophen-3-yl substituent at the β-position, introducing sulfur-containing aromatic character.

- Molecular formula C₂₄H₄₁N₂O₅S (calculated from ) and molecular weight 469.66 g/mol.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTVEJPWKBETJW-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoate, with CAS number 331730-14-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 452.65 g/mol

- Purity : 95%+

- Storage Conditions : Sealed in dry conditions at 2-8°C

Biological Activity

The biological activity of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoate has been investigated in various contexts, primarily focusing on its pharmacological potential.

1. Antimicrobial Activity

Research has indicated that compounds containing thiophene moieties exhibit significant antimicrobial properties. The presence of the thiophene ring in this compound suggests potential effectiveness against various bacterial strains. Studies have shown that derivatives of thiophene can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for further exploration in antibiotic development .

2. Anti-inflammatory Properties

Thiophene derivatives have also been associated with anti-inflammatory activity. The compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases .

3. Neuroprotective Effects

Recent studies have suggested that compounds similar to Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoate may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress and apoptosis pathways .

Synthesis and Characterization

The synthesis of Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoate involves several steps, typically starting from readily available precursors. The tert-butoxycarbonyl (Boc) group provides a protective mechanism for amines during synthesis, facilitating the formation of the desired propanoate structure.

Synthesis Steps:

- Formation of the Thiophene Derivative : Utilizing established methods for thiophene synthesis.

- Boc Protection : Protecting the amino group using Boc anhydride.

- Coupling Reaction : Combining the protected amine with the thiophene derivative to form the final product.

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Dicyclohexylamine derivatives have been investigated for their potential as anticancer agents. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation. For instance, studies on pyridazinone derivatives, which share structural similarities with dicyclohexylamine derivatives, have shown promise in targeting P300/CBP-associated factor (PCAF), a protein implicated in cancer progression .

Neuroprotective Effects:

The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective studies. Its structural analogs have been evaluated for their effects on neurodegenerative diseases, suggesting that modifications to the dicyclohexylamine core could enhance neuroprotective properties.

Organic Synthesis

Reagent in Peptide Synthesis:

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoate serves as an intermediate in the synthesis of various peptides and amino acid derivatives. The tert-butoxycarbonyl (Boc) group is commonly used for protecting amines during peptide synthesis, allowing for selective reactions without affecting other functional groups .

Catalyst in Organic Reactions:

This compound has been explored as a catalyst in several organic reactions, including acylation and alkylation processes. Its ability to stabilize transition states can lead to higher yields and selectivity in synthetic pathways.

Material Science

Polymer Development:

The incorporation of dicyclohexylamine derivatives into polymer matrices has shown potential in enhancing mechanical properties and thermal stability. Research into polyurethanes modified with such amines indicates improved resilience and flexibility, making them suitable for applications in coatings and adhesives .

Nanocomposite Materials:

Recent studies have explored the use of dicyclohexylamine-based compounds in the development of nanocomposite materials. These materials exhibit enhanced conductivity and mechanical strength, making them ideal candidates for electronic applications.

Case Study 1: Anticancer Activity

In a study published on the inhibitory effects of dicyclohexylamine derivatives on cancer cell lines, researchers synthesized a series of compounds based on this scaffold. The results indicated significant cytotoxic activity against breast cancer cells, highlighting the potential for further development as anticancer therapeutics.

Case Study 2: Polymer Applications

A research team investigated the use of dicyclohexylamine-modified polyurethanes in automotive coatings. The modified polymers exhibited superior adhesion and resistance to environmental degradation compared to traditional formulations, suggesting commercial viability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the β-Position: Heteroaromatic vs. Substituted Phenyl Groups

Key structural analogs vary in the β-position substituent, affecting electronic properties, solubility, and biological activity.

Table 1: Substituent-Dependent Properties

Key Observations :

- Thiophene vs.

- Chlorophenol Substituent: The chloro and hydroxyl groups in CAS 1447710-67-9 enhance polarity, making it suitable for aqueous reaction conditions or targeting polar binding pockets .

Enantiomeric Differences: R vs. S Configuration

The chiral center configuration significantly impacts biological activity. For example:

- CAS 226880-86-0 (R-isomer): Used in stereoselective synthesis of D-amino acid-containing peptides .

- CAS 1447710-67-9 (S-isomer): Likely employed in L-amino acid analogs, mimicking natural substrates .

Protecting Group Variations

Alternative protecting groups modulate deprotection kinetics and compatibility with synthetic strategies:

Table 3: Protecting Group Comparison

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoate, and how can reaction yields be optimized?

- Methodology : Use a stepwise approach:

- Coupling Reactions : Activate the carboxylic acid moiety with DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (CH₂Cl₂) to facilitate esterification or amidation .

- Purification : Employ column chromatography with THF or ethyl acetate/hexane systems to isolate intermediates, followed by recrystallization for final product purity .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) and optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) to minimize side products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify stereochemistry (e.g., (R)-configuration) and tert-butoxycarbonyl (Boc) group integrity .

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm spatial arrangement, particularly for thiophene and cyclohexylamine moieties .

- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How should researchers handle storage and stability challenges for this compound?

- Methodology :

- Storage : Store at –20°C under inert gas (argon) to prevent Boc-group hydrolysis. Use amber vials to avoid light-induced degradation .

- Solubility : Prepare stock solutions in anhydrous DMSO or THF (10 mM) to ensure stability during biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes during synthesis?

- Methodology :

- Kinetic Studies : Perform time-resolved ¹H NMR to monitor chiral induction during coupling reactions. For example, the (R)-configuration may arise from steric hindrance in the transition state .

- Computational Modeling : Use DFT (Density Functional Theory) to simulate reaction pathways and identify energy barriers influencing enantioselectivity .

Q. How does the thiophene-3-yl substituent influence the compound’s biological interactions?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with thiophene-2-yl or phenyl replacements and compare binding affinities via surface plasmon resonance (SPR) .

- Molecular Docking : Model interactions with target proteins (e.g., enzymes or receptors) using AutoDock Vina to predict binding modes influenced by sulfur heteroatoms .

Q. What experimental strategies resolve contradictions in reported decomposition pathways?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/basic conditions. Analyze degradation products via LC-MS to identify pathways (e.g., Boc-group cleavage vs. thiophene oxidation) .

- Isotopic Labeling : Use ¹³C-labeled Boc groups to trace decomposition intermediates via mass spectrometry .

Q. How can researchers evaluate the impact of dicyclohexylamine on pharmacokinetic properties?

- Methodology :

- In Vitro Assays : Measure logP (octanol/water partition coefficient) to assess lipophilicity introduced by the cyclohexyl groups .

- Metabolic Stability : Incubate with liver microsomes and quantify metabolites via UPLC-QTOF to identify CYP450-mediated modifications .

Q. What computational tools are recommended for predicting solid-state behavior?

- Methodology :

- Polymorph Prediction : Use Mercury CSD software to analyze crystal packing motifs and predict stability under varying humidity .

- Thermal Analysis : Correlate DSC (Differential Scanning Calorimetry) data with computational enthalpy calculations to identify preferred crystalline forms .

Methodological Notes

- Contradictions in Evidence : While emphasizes THF as a solvent for synthesis, recommends DMSO for biological assays. Researchers must validate solvent compatibility with downstream applications.

- Critical Reagents : Dicyclohexylamine derivatives require strict anhydrous conditions during synthesis to prevent Boc-group hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.